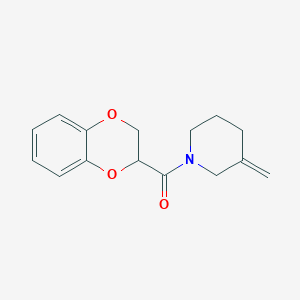

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine is a complex organic compound that features a unique combination of a dihydrobenzo dioxin ring and a methylenepiperidinyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine typically involves multiple steps. One common route starts with the alkylation of 2,3-dihydroxybenzoic acid to form the dihydrobenzo dioxin ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures to increase yield and purity while minimizing side reactions.

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a complex structure characterized by a benzodioxine moiety and a piperidine ring. Its molecular formula is C20H28N2O5 with a molecular weight of approximately 376.4 g/mol . The presence of the benzodioxine structure contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of benzodioxine compounds exhibit significant anticancer properties. Studies have shown that compounds similar to 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine can inhibit tumor growth by inducing apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival.

2. Neurological Disorders

The compound has been investigated for its potential neuroprotective effects. It may act on the endocannabinoid system, specifically targeting the CB2 receptors, which are implicated in various neurological conditions. This action could provide therapeutic benefits for conditions such as chronic pain and inflammation without psychotropic side effects .

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of benzodioxine derivatives. The ability to inhibit bacterial growth makes these compounds suitable candidates for developing new antibiotics or antimicrobial agents .

Pharmacological Insights

1. Selective Agonist for Cannabinoid Receptors

Research has indicated that certain derivatives of benzodioxine can selectively activate CB2 cannabinoid receptors. This selectivity is crucial for developing treatments aimed at mitigating inflammation and pain while minimizing central nervous system side effects .

2. Synthesis of Novel Compounds

The synthesis of this compound serves as a precursor for creating novel pharmacologically active compounds. Its structure allows for modifications that can enhance efficacy or reduce toxicity .

Materials Science Applications

1. Polymer Chemistry

Compounds containing benzodioxine structures have been utilized in synthesizing advanced materials such as polymers with specific thermal and mechanical properties. The incorporation of these compounds into polymer matrices can enhance their performance in various applications, including electronics and coatings .

Case Studies

Mécanisme D'action

The mechanism of action of 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Similar Compounds

(3-Methylene-2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-yl)methanol: This compound has a similar dioxin ring structure but differs in the attached functional groups.

2,3-Dihydrobenzo[b][1,4]dioxin-6-ol: Another compound with a similar core structure but different substituents.

Uniqueness

What sets 1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine apart is its combination of the dihydrobenzo dioxin ring with the methylenepiperidinyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and development .

Activité Biologique

1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-3-methylidenepiperidine is a complex organic compound that integrates various functional groups, particularly a benzodioxine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H19N1O3 with a molecular weight of approximately 285.34 g/mol. The structure features a piperidine ring connected to a carbonyl group derived from the benzodioxine system.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Various studies have indicated that derivatives of benzodioxine exhibit significant growth inhibitory effects against different cancer cell lines.

- Anti-inflammatory Properties : Compounds containing the benzodioxine moiety have shown promise in reducing inflammation, which is critical in treating conditions such as arthritis and asthma.

- Antimicrobial Effects : The presence of the benzodioxine structure has been linked to antimicrobial activities, making it a potential candidate for developing new antibiotics.

Anticancer Activity

A study by Vazquez et al. demonstrated that analogs of 2,3-dihydro-1,4-benzodioxin bearing various substituents displayed notable anticancer properties. The research highlighted that specific modifications at the carbonyl position significantly enhanced the cytotoxic effects against cancer cells .

Anti-inflammatory Properties

Research indicates that this compound can inhibit inflammatory pathways. For instance, compounds derived from the benzodioxine framework have been shown to inhibit the p38α MAPK pathway, which plays a crucial role in inflammatory responses .

Antimicrobial Effects

The compound's structural features suggest potential antimicrobial activity. A comparative analysis revealed that certain derivatives exhibit broad-spectrum activity against various bacterial strains .

Data Tables

| Biological Activity | Compound | Mechanism/Notes |

|---|---|---|

| Anticancer | 2,3-Dihydro-1,4-benzodioxin analogs | Inhibits growth in cancer cell lines; structure-dependent efficacy |

| Anti-inflammatory | Benzodioxine derivatives | Inhibit p38α MAPK pathway; reduce cytokine release |

| Antimicrobial | Benzodioxine-based compounds | Effective against Gram-positive and Gram-negative bacteria |

Case Studies

- Anticancer Study : A recent investigation into the effects of benzodioxine derivatives on ovarian carcinoma cells showed that specific structural modifications led to enhanced growth inhibition compared to standard chemotherapeutics .

- Inflammation Model : In vivo models demonstrated that compounds derived from the benzodioxine scaffold significantly reduced inflammatory markers in animal models of arthritis .

Propriétés

IUPAC Name |

2,3-dihydro-1,4-benzodioxin-3-yl-(3-methylidenepiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-11-5-4-8-16(9-11)15(17)14-10-18-12-6-2-3-7-13(12)19-14/h2-3,6-7,14H,1,4-5,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGOWFWMFVELGU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCN(C1)C(=O)C2COC3=CC=CC=C3O2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.